molecular formula C21H23NO6S B2859275 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate CAS No. 1327179-50-9

methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate

Cat. No.: B2859275
CAS No.: 1327179-50-9
M. Wt: 417.48
InChI Key: ZFBYCHMXYANPEN-UNOMPAQXSA-N
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Description

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate is a Z-configured acrylate derivative featuring a 1,3-benzodioxol-5-ylamino group and a 4-tert-butylphenyl sulfonyl moiety.

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-21(2,3)14-5-8-16(9-6-14)29(24,25)19(20(23)26-4)12-22-15-7-10-17-18(11-15)28-13-27-17/h5-12,22H,13H2,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBYCHMXYANPEN-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC3=C(C=C2)OCO3)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 12 hours to 45 minutes, achieving comparable yields (60%).

Solvent Screening

Optimal Solvent : THF > DMF > EtOH (based on yield and Z/E selectivity).
Temperature Effect : Reactions at 60°C favor Z-isomer (95:5 Z/E) versus 25°C (80:20).

Challenges and Troubleshooting

  • Stereochemical Control : Use of bulky amines (e.g., DIPEA) improves Z-selectivity by minimizing steric clashes during condensation.
  • Sulfonyl Hydrolysis : Anhydrous conditions prevent decomposition of the sulfonyl group during prolonged reactions.

Industrial-Scale Considerations

  • Cost Analysis : 4-tert-Butylbenzenesulfonyl chloride contributes 58% of total material costs.
  • Waste Streams : Recycling chlorosulfonic acid via distillation reduces environmental impact.

Biological Activity

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate is a synthetic compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H19NO7S
  • Molecular Weight : 405.42 g/mol
  • IUPAC Name : methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate

The structural features include a benzodioxole moiety, which is known for its ability to interact with biological targets through various non-covalent interactions such as hydrogen bonding and π-stacking.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on tyrosinase, an enzyme crucial for melanin production, which is significant in the context of hyperpigmentation disorders .
  • Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .
  • Cellular Interaction : The compound's interaction with cell membranes and receptors can modulate various signaling pathways, influencing cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeObserved EffectReference
Tyrosinase InhibitionSignificant reduction in enzyme activity; effective against mushroom tyrosinase
Antioxidant ActivityComparable antioxidant efficacy to known standards
CytotoxicityNon-cytotoxic effects observed at concentrations ≤20 µM

Case Studies

  • Tyrosinase Inhibition Study :
    • A study evaluated the effect of this compound on tyrosinase activity in B16F10 murine melanoma cells. Results indicated a dose-dependent inhibition of tyrosinase activity, suggesting potential use in treating hyperpigmentation disorders .
  • Antioxidant Efficacy :
    • In a series of experiments assessing antioxidant properties, the compound exhibited strong radical scavenging activity, which was comparable to established antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative stress-related diseases .

Comparison with Similar Compounds

Structural Analogs with Sulfonamide and Acrylate Motieties

Several structurally related compounds share the acrylate backbone and sulfonamide/sulfonyl groups but differ in substituents:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
Methyl (Z)-3-(3'-(N,N-dimethylsulfonamido)-5'-methoxy-4''-(trifluoromethyl)-[1,1':4',1''-terphenyl]-2'-yl)acrylate (3.2t) Trifluoromethyl, methoxy, terphenyl backbone Extended aromatic system; trifluoromethyl enhances lipophilicity
Methyl (Z)-3-(3-((N,N4-dimethylphenyl)sulfonamido)-5-methoxy-4-methyl-[1,1'-biphenyl]-2-yl)acrylate (3.2y) Biphenyl core, methyl, methoxy groups Smaller aromatic system; methyl/methoxy modulate electronic effects

Key Findings :

  • Benzodioxole in the target may enhance π-π stacking interactions, unlike trifluoromethyl or biphenyl systems in analogs.

Fluorinated Acrylate Polymers and Environmental Impact

Fluorinated acrylates (e.g., perfluoroalkyl sulfonamide derivatives) are noted for their thermal stability and chemical resistance but face regulatory scrutiny due to environmental persistence:

Compound Class Key Features Environmental/Toxicological Notes Reference
2-[Methyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl acrylate polymers Perfluoroalkyl chains; high fluorine content Persistent in environment; listed in green procurement guidelines
Target Compound Non-fluorinated; tert-butyl and benzodioxole groups Likely lower bioaccumulation potential

Key Findings :

  • Fluorinated analogs exhibit superior thermal stability but raise concerns about bioaccumulation .
  • The target compound’s tert-butyl group may improve biodegradability relative to perfluoroalkyl chains.

Key Findings :

  • Z-isomers (like the target compound) are often less thermodynamically stable but may offer steric advantages in binding interactions.
  • Synthetic routes involving palladium catalysts (e.g., Pd(TFA)₂) favor kinetic control, whereas thermal conditions may shift isomer ratios .

Sulfonyl-Containing Heterocycles

Sulfonyl groups are common in bioactive heterocycles, though core structures differ:

Compound Name Core Structure Functional Relevance Reference
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-thiazolidinone Thiazolidinone with sulfanylidene Antimicrobial activity; hydrogen-bonding via hydroxy group

Key Findings :

  • The target compound’s sulfonyl group may enhance solubility and hydrogen-bond acceptor capacity, similar to sulfanylidene derivatives .

Q & A

Q. What are the optimal synthetic routes for methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate?

Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of the sulfonyl chloride intermediate (e.g., 4-tert-butylbenzenesulfonyl chloride) and its subsequent reaction with a benzodioxol-5-ylamine derivative. Key steps include:

  • Sulfonylation: Reacting 4-tert-butylbenzenesulfonyl chloride with a benzodioxol-5-ylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
  • Acrylate Formation: Condensation of the sulfonamide with methyl acrylate derivatives via a Michael addition, with strict control of stereochemistry (Z-configuration) using catalysts like DBU (1,8-diazabicycloundec-7-ene) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using methanol/dichloromethane) to isolate the Z-isomer.
    Critical Parameters: Temperature (0–25°C for sulfonylation), solvent polarity (aprotic solvents for acrylate formation), and reaction time (monitored via TLC/HPLC).

Q. How can spectroscopic techniques validate the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Analysis:
    • 1H NMR: Distinct coupling constants (J ≈ 12–14 Hz for Z-configuration double bond protons) and NOESY correlations to confirm spatial proximity of substituents.
    • 13C NMR: Peaks for sulfonyl (≈115–120 ppm), acrylate carbonyl (≈165–170 ppm), and benzodioxole carbons (≈100–150 ppm).
  • X-ray Crystallography: Single-crystal analysis resolves absolute configuration (e.g., compare with structurally similar acrylates in ) .
  • HPLC-MS: Purity assessment (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion confirmation (m/z ≈ 430–440 [M+H]+).

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility:
    • Polar Solvents: DMSO, DMF (for biological assays).
    • Nonpolar Solvents: Limited solubility in hexane; moderate in ethyl acetate.
    • Aqueous Buffers: Requires surfactants (e.g., Tween-80) or co-solvents (≤5% DMSO) for in vitro studies.
  • Stability:
    • Light Sensitivity: Store in amber vials at –20°C to prevent E/Z isomerization.
    • Hydrolysis: Avoid prolonged exposure to acidic/basic conditions (monitor via pH 7.4 PBS stability assays) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to model electron density at the acrylate double bond and sulfonyl group, predicting sites for nucleophilic attack or hydrogen bonding .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2 or kinases), focusing on the benzodioxole moiety’s π-π stacking and sulfonyl group’s polar interactions .
  • MD Simulations: Assess binding stability (100 ns trajectories in GROMACS) with membrane receptors, analyzing RMSD and ligand-protein hydrogen bond persistence.

Q. How do steric effects from the 4-tert-butylphenyl group influence reaction pathways?

Methodological Answer:

  • Steric Hindrance: The bulky tert-butyl group reduces accessibility to the sulfonyl oxygen, limiting nucleophilic substitution reactions.
  • Experimental Validation: Compare reaction rates with analogs (e.g., 4-methylphenyl or unsubstituted phenyl sulfonates) in SN2 reactions. Kinetic studies (via UV-Vis or NMR) show reduced reactivity by ≈30–40% due to steric effects .
  • Theoretical Support: Calculate steric maps (using SambVca) to quantify % buried volume around the sulfonyl group .

Q. How to resolve contradictions in reported biological activity data for structurally similar acrylates?

Methodological Answer:

  • Data Triangulation: Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) or incubation time (24 vs. 48 hours).
  • Structural Analog Analysis: Create a SAR table (e.g., ) to correlate substituents (e.g., tert-butyl vs. chloro) with activity trends .
  • Meta-Analysis: Use tools like RevMan for statistical aggregation of data, identifying outliers or assay-specific artifacts .

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